1-Propionylpiperidine

Overview

Description

Synthesis Analysis

Piperidine derivatives, such as 1-Propionylpiperidine, can be synthesized through various methods, including the reaction between primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .

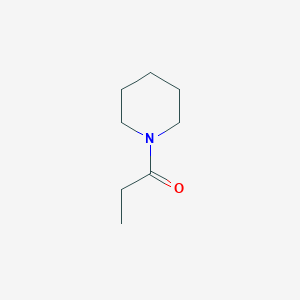

Molecular Structure Analysis

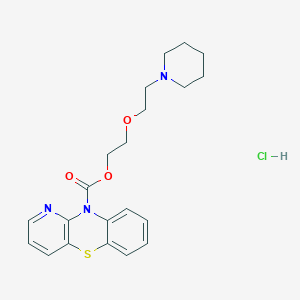

The molecular structure of this compound is characterized by a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . These reactions can be used to synthesize various substituted piperidines .

Scientific Research Applications

1-Propionylpiperidine derivatives, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), are potent inhibitors of soluble epoxide hydrolase (sEH). TPPU is used in research for modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. The metabolism of TPPU and its effects have been studied extensively in various animal models (Wan et al., 2019).

Propionic acid, derived from propionyl groups like in this compound, is a commercially valuable carboxylic acid produced through microbial fermentation. It finds applications in food, cosmetic, plastics, and pharmaceutical industries. Understanding the metabolic pathways for propionate production is crucial for optimizing its industrial-scale production (Gonzalez-Garcia et al., 2017).

Another derivative, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), has been studied for its anti-inflammatory effects and potential in treating seizures and epilepsy-associated depression in rat models (Shen et al., 2019).

TPPU's vasodilator effect, particularly in the context of hypertension, has been explored. Its mechanism of action involves the activation of voltage-dependent K+ channels, making it a potential candidate for managing cardiovascular diseases (Shah et al., 2018).

The recovery of propionic acid from aqueous phase using various extraction techniques has been investigated, highlighting the importance of propionic acid in chemical and pharmaceutical industries (Keshav et al., 2009).

Research on 1-Propionyl-d-lysergic acid diethylamide (1P-LSD) has shed light on its potential psychoactive effects and its pharmacological similarities to LSD (Brandt et al., 2016).

Genetic engineering approaches for improving 1,3-Propanediol production from glycerol, with this compound derivatives potentially playing a role in these processes, have been explored (Yang et al., 2018).

Mechanism of Action

While the specific mechanism of action for 1-Propionylpiperidine is not well-studied, piperidine derivatives are known to exhibit various biological properties. For example, they have been reported to have anticonvulsant, analgesic, and anxiolytic effects . They act as modulators of the GABAergic system and inhibit the activity of gamma-aminobutyric acid transaminase (GABA-T), an enzyme that breaks down GABA, a neurotransmitter that plays a crucial role in the central nervous system .

Future Directions

Properties

IUPAC Name |

1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJVUMGKHCIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161400 | |

| Record name | Piperidine, 1-(1-oxopropyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14045-28-4 | |

| Record name | 1-(1-Piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14045-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-propionyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014045284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-oxopropyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.